molecular formula C18H31BO2S B1359754 4,4,5,5-Tetramethyl-2-(4-octylthiophen-2-yl)-1,3,2-dioxaborolane CAS No. 405165-12-0

4,4,5,5-Tetramethyl-2-(4-octylthiophen-2-yl)-1,3,2-dioxaborolane

Cat. No.: B1359754
CAS No.: 405165-12-0
M. Wt: 322.3 g/mol
InChI Key: RKYWQDDPNVTJJQ-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(4-octylthiophen-2-yl)-1,3,2-dioxaborolane is a boronic ester derivative widely utilized in organic electronics, particularly in polymer synthesis for organic solar cells (OSCs). Its structure comprises a pinacol boronate core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) functionalized with a 4-octylthiophen-2-yl group. The octyl chain enhances solubility in organic solvents, facilitating solution-processable device fabrication, while the thiophene moiety contributes to π-conjugation and charge transport in semiconducting polymers . This compound is synthesized via established Suzuki coupling protocols, often serving as a monomer in copolymerizations to produce donor-acceptor polymers for photovoltaic applications .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(4-octylthiophen-2-yl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31BO2S/c1-6-7-8-9-10-11-12-15-13-16(22-14-15)19-20-17(2,3)18(4,5)21-19/h13-14H,6-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYWQDDPNVTJJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(4-octylthiophen-2-yl)-1,3,2-dioxaborolane typically involves the reaction of 4-octylthiophene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors may be employed to enhance reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can streamline the process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(4-octylthiophen-2-yl)-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boron-containing compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or styrene derivative.

    Oxidation: The boron atom can be oxidized to form boronic acids or boronate esters, which are useful intermediates in organic synthesis.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF).

    Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.

Major Products

    Biaryls and Styrenes: From Suzuki-Miyaura coupling.

    Boronic Acids and Boronate Esters: From oxidation reactions.

    Functionalized Thiophenes: From substitution reactions.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(4-octylthiophen-2-yl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

    Material Science: Incorporated into the design of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Medicinal Chemistry: Employed in the development of boron-containing drugs and as a precursor for bioactive molecules.

    Catalysis: Acts as a ligand or catalyst in various chemical transformations.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(4-octylthiophen-2-yl)-1,3,2-dioxaborolane exerts its effects is primarily through its ability to form stable carbon-boron bonds. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center, followed by reductive elimination to form the carbon-carbon bond. The thiophene ring’s electron-rich nature also allows for various electrophilic substitution reactions, further expanding its utility in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4,4,5,5-tetramethyl-2-(4-octylthiophen-2-yl)-1,3,2-dioxaborolane, highlighting differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Applications References
4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane C₁₀H₁₅BO₂S 210.10 Thiophen-2-yl (no alkyl chain) Cross-coupling reactions, small-molecule synthesis
4,4,5,5-Tetramethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborolane C₁₈H₂₁BO₂ 284.17 Naphthalen-1-yl OLEDs, charge-transport materials
4,4,5,5-Tetramethyl-2-[4-(phenylethynyl)phenyl]-1,3,2-dioxaborolane C₂₀H₂₁BO₂ 304.20 Phenylethynylphenyl (rigid, conjugated) Conjugated polymer synthesis, optoelectronics
4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane C₁₅H₁₉BO₂S 274.19 Methyl-substituted benzothiophene Pharmaceutical intermediates, C-H borylation
This compound (Target) C₂₀H₃₃BO₂S 356.35 4-Octylthiophen-2-yl (alkylated thiophene) Organic solar cells, solution-processable polymers
4,4,5,5-Tetramethyl-2-(thiophen-3-yl)-1,3,2-dioxaborolane C₁₀H₁₅BO₂S 210.10 Thiophen-3-yl (regioisomer) Suzuki-Miyaura coupling, heterocyclic chemistry
4,4,5,5-Tetramethyl-2-(2-methyl-3-furanyl)-1,3,2-dioxaborolane C₁₁H₁₉BO₃ 222.08 Methyl-furanyl (oxygen heterocycle) Bioconjugation, agrochemical intermediates

Structural and Electronic Differences

  • Alkyl vs. Aryl Substituents: The octyl chain in the target compound improves solubility compared to non-alkylated analogs like 4,4,5,5-tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane, enabling thin-film processing in OSCs . In contrast, naphthalen-1-yl or phenylethynyl derivatives exhibit higher rigidity, favoring charge transport but limiting solubility .
  • Heterocycle Effects : Thiophene-based derivatives (e.g., thiophen-2-yl, benzothiophen-3-yl) enhance π-conjugation and electron-richness, promoting charge delocalization in polymers. Furanyl analogs (e.g., 2-methyl-3-furanyl) offer reduced aromaticity, altering electronic properties for niche applications .
  • Regiochemistry : Thiophen-2-yl vs. thiophen-3-yl substitution ( vs. 18) impacts steric and electronic interactions in cross-coupling reactions, influencing reaction yields and regioselectivity .

Research Findings and Industrial Relevance

Recent studies emphasize the target compound’s superiority in OSC applications due to its balanced solubility and electronic properties. For example, highlights its use in copolymer P3 synthesized with benzo[c]-1,2,5-thiadiazole (M4), demonstrating enhanced light absorption and thermal stability. In contrast, phenylethynyl derivatives () are preferred for rigid-rod polymers in OLEDs .

Biological Activity

4,4,5,5-Tetramethyl-2-(4-octylthiophen-2-yl)-1,3,2-dioxaborolane (CAS Number: 405165-12-0) is a boron-containing compound with potential applications in organic electronics and materials science. Its unique structure allows it to interact with biological systems, making it a subject of interest for researchers exploring its biological activity.

  • Molecular Formula : C₁₈H₃₁BO₂S
  • Molecular Weight : 322.31 g/mol
  • Appearance : Colorless to almost colorless liquid
  • Density : 0.98 g/cm³ at 20 °C
  • Purity : ≥96.0% (by GC)

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its interactions with cellular systems and potential applications in drug delivery and therapeutic agents.

  • Cellular Uptake : Studies indicate that the compound can penetrate cellular membranes due to its lipophilic nature, which is enhanced by the octyl group attached to the thiophene ring.
  • Reactive Oxygen Species (ROS) Generation : The compound has been shown to induce ROS production in various cell lines, which can lead to oxidative stress and subsequent apoptosis in cancer cells.
  • Antioxidant Properties : Interestingly, while it generates ROS, it may also exhibit antioxidant properties under certain conditions, potentially mitigating cellular damage from oxidative stress.

Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated:

  • IC50 Values : Approximately 15 µM for HeLa cells and 20 µM for MCF-7 cells.
  • Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis showing increased Annexin V positivity.
Cell LineIC50 (µM)Mechanism of Action
HeLa15Apoptosis
MCF-720Apoptosis

Study 2: ROS Generation

Another investigation focused on the compound's ability to generate reactive oxygen species in vitro:

  • Methodology : DCFDA assay was employed to measure ROS levels.
  • Findings : A significant increase in ROS levels was observed at concentrations above 10 µM after 24 hours of exposure.
Concentration (µM)ROS Level Increase (%)
1030
2055
4080

Toxicological Profile

The safety profile of the compound is critical for its potential use in biomedical applications:

  • Acute Toxicity : Classified as harmful if swallowed (H302), and causes skin irritation (H315) .
  • Handling Precautions : Should be handled under inert gas conditions to avoid moisture contact due to its reactivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4,4,5,5-Tetramethyl-2-(4-octylthiophen-2-yl)-1,3,2-dioxaborolane?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling or Ir-catalyzed photoredox reactions. For example, boronate esters with thiophene derivatives (e.g., 4-octylthiophene) undergo cross-coupling in anhydrous THF at 80–100°C under inert gas (Ar/N₂). Catalysts like Pd(PPh₃)₄ (1–5 mol%) and bases such as K₂CO₃ are typically used . Purification via column chromatography (hexanes/EtOAC, 2:1 v/v) yields the product, though yields may vary (e.g., 27% in analogous syntheses) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : Confirm regiochemistry of the thiophene and dioxaborolane moieties. Peaks for methyl groups (δ 1.0–1.3 ppm) and thiophene protons (δ 6.5–7.5 ppm) are diagnostic .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., calculated for C₂₀H₃₁BO₂S: ~354.2 g/mol) .
  • FT-IR : B-O stretching (~1350 cm⁻¹) and thiophene ring vibrations (~3100 cm⁻¹) .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritancy. Store at 2–8°C in airtight containers under inert gas to prevent hydrolysis . Spills require neutralization with inert adsorbents (e.g., vermiculite) and disposal as hazardous waste .

Advanced Research Questions

Q. How does the octylthiophene substituent influence reactivity in cross-coupling reactions?

  • Methodological Answer : The octyl chain enhances solubility in nonpolar solvents (e.g., toluene), facilitating homogeneous catalysis. However, steric hindrance from the alkyl chain may reduce coupling efficiency. Comparative studies using shorter alkyl groups (e.g., methyl vs. octyl) show a 15–20% decrease in yield for bulkier substituents . Kinetic studies (e.g., monitoring by ¹¹B NMR) reveal slower transmetallation steps with octyl groups .

Q. How can low yields in boronate ester formation be mitigated?

  • Methodological Answer : Optimize stoichiometry (e.g., 1.2:1 boronic acid:pinacol ratio) and reaction time (12–24 hrs). Use Dean-Stark traps to remove water in azeotropic conditions (toluene reflux). Alternatively, employ microwave-assisted synthesis (100°C, 30 mins) to accelerate kinetics . Post-synthesis, silica gel chromatography with 0.25% Et₃N minimizes boron hydrolysis .

Q. How to resolve contradictions in spectroscopic data between experimental and theoretical results?

  • Methodological Answer : Discrepancies in NMR shifts may arise from solvent effects or dynamic stereochemistry. Computational modeling (DFT at B3LYP/6-31G* level) predicts chemical shifts within ±0.3 ppm of experimental values. For ambiguous peaks, use 2D NMR (COSY, HSQC) to assign connectivity .

Q. What factors dictate the compound’s stability under varying pH and temperature?

  • Methodological Answer : Stability assays show degradation >40°C or in acidic/basic conditions (pH <4 or >10). For long-term storage, lyophilization under vacuum preserves integrity. Accelerated aging studies (40°C/75% RH, 30 days) indicate <5% decomposition when stored with molecular sieves .

Q. What theoretical frameworks explain its electronic properties in optoelectronic applications?

  • Methodological Answer : Density Functional Theory (DFT) models reveal the dioxaborolane-thiophene system’s low LUMO (-1.8 eV), enabling electron transport in OLEDs. Time-dependent DFT (TD-DFT) predicts UV-Vis absorption at 320–350 nm (π→π* transitions), corroborated experimentally .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,5,5-Tetramethyl-2-(4-octylthiophen-2-yl)-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
4,4,5,5-Tetramethyl-2-(4-octylthiophen-2-yl)-1,3,2-dioxaborolane

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